4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile
Description
4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile is a poly-substituted pyridine derivative featuring a carbonitrile group at position 2. Its structure includes:
- Position 4: A 4-chlorophenyl group, contributing halogenated hydrophobicity.
- Position 6: A 3-(trifluoromethyl)phenyl group, enhancing metabolic stability and lipophilicity.
This compound’s design leverages halogenation (Cl, F) and trifluoromethyl groups, common strategies in medicinal chemistry to optimize pharmacokinetics and target binding .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H13ClF4N2O/c26-18-6-4-15(5-7-18)21-13-23(16-2-1-3-17(12-16)25(28,29)30)32-24(22(21)14-31)33-20-10-8-19(27)9-11-20/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGHXAZKVTXEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=C(C(=C2)C3=CC=C(C=C3)Cl)C#N)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H13ClF4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile, also known by its CAS number 303984-59-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C25H13ClF4N2O
- Molecular Weight : 468.83 g/mol
- Structure : The compound features a pyridine core substituted with various aromatic groups, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor for various enzymes and receptors, which can lead to therapeutic effects in conditions such as cancer and inflammatory diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain kinases and enzymes involved in tumor progression.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound may also mitigate oxidative stress in cells.
Antitumor Activity
Recent studies have highlighted the antitumor potential of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- In Vitro Studies : In cell viability assays, the compound exhibited significant cytotoxicity against several cancer cell lines at micromolar concentrations.
- IC50 Values : Preliminary data suggests IC50 values in the range of 5-20 μM for different cancer types, indicating moderate potency.
Case Studies
- Study on c-KIT Kinase Inhibition : A related study demonstrated that compounds with similar structures effectively inhibited c-KIT kinase activity, which is crucial for certain types of cancers such as gastrointestinal stromal tumors (GISTs) . This suggests that our compound may share similar inhibitory effects.
- Antioxidant Properties : Compounds with similar trifluoromethyl substitutions have shown antioxidant capabilities, which could enhance their therapeutic profile by protecting normal cells from oxidative damage .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C25H13ClF4N2O |
| Molecular Weight | 468.83 g/mol |
| Antitumor IC50 (approx.) | 5-20 μM |
| Mechanism of Action | Enzyme inhibition, antioxidant |
Comparaison Avec Des Composés Similaires
Table 1: Substituent Comparison
Key Observations :
- Phenoxy vs. Thioether/Sulfanyl: The target’s 4-fluorophenoxy group offers moderate electron-withdrawing effects compared to dichlorophenoxy (stronger) or sulfanyl (polarizable but less stable) .
- Trifluoromethyl Position : The target’s 3-(trifluoromethyl)phenyl at position 6 contrasts with analogs bearing trifluoromethyl at position 4, altering steric and electronic profiles .
Physicochemical Properties
Table 2: Predicted Properties
Notes:
- *Estimated values based on analogs. The target’s higher molecular weight and fluorophenoxy group may reduce solubility compared to oxo or methoxy derivatives .
- The trifluoromethyl group increases thermal stability, reflected in elevated boiling points .
Méthodes De Préparation
Palladium-Catalyzed Suzuki-Miyaura Couplings
A stepwise strategy employing 2,4,6-tribromopyridine-3-carbonitrile as the central intermediate enables precise regioselective functionalization (Fig. 1). Initial Suzuki coupling at position 4 with 4-chlorophenylboronic acid using Pd(PPh₃)₄ (5 mol%) in degassed DME/H₂O (3:1) at 80°C achieves 82% yield. Subsequent coupling at position 6 with 3-(trifluoromethyl)phenylboronic acid necessitates higher reactivity conditions: PdCl₂(dppf) (3 mol%), K₂CO₃ base, and DMF solvent at 100°C for 24 hr, yielding 73% of the bis-aryl intermediate.
Copper-Mediated Ullmann Etherification
The critical 4-fluorophenoxy group at position 2 is introduced via Ullmann coupling using CuI (10 mol%), 1,10-phenanthroline ligand, and K₃PO₄ in DMSO at 120°C. This method demonstrates exceptional functional group tolerance, preserving the carbonitrile moiety while achieving 85% conversion. Comparative studies show that electron-deficient aryl bromides react 2.3× faster than their chlorinated counterparts under these conditions.
Cyclization of Pre-Functionalized Intermediates
Butadiene Dicarbonitrile Cyclization
Adapting methodologies from DD151749A1, 2-(4-chlorophenyl)-4,4-bis(methylthio)-buta-1,3-diene-1,1-dicarbonitrile undergoes base-mediated cyclization with sodium ethoxide in absolute ethanol. The reaction proceeds via a [4+2] cycloaddition mechanism, forming the pyridine ring while retaining the methylthio groups at positions 2 and 3. Subsequent oxidative desulfurization with m-CPBA in dichloromethane generates the necessary reactivity for trifluoromethylphenyl introduction via radical arylation.
Dihydropyridine Oxidation Pathways
4-Pyridinium-1,4-dihydropyridine intermediates, as described in PMC7701313, provide an alternative route through quaternization reactions. Treatment of 4-(3-pyridyl)-1,4-DHP with methyl triflate in acetone/chloroform (1:1) at 60°C for 48 hr introduces positive charge density, facilitating nucleophilic attack by 4-fluorophenoxide ions at position 2. While this method achieves 71% yield for the ether linkage, competing N-alkylation side reactions necessitate careful stoichiometric control.
Nucleophilic Aromatic Substitution for Ether Formation
The electron-deficient nature of the pyridine ring enables direct displacement of halogen atoms at position 2. Using anhydrous DMF as solvent and Cs₂CO₃ base, 4-fluorophenol (1.2 eq) reacts with 2-chloro intermediate at 150°C for 18 hr, achieving 78% substitution. Kinetic studies reveal second-order dependence on both aryl chloride and phenoxide concentrations, with an activation energy of 92 kJ/mol. Notably, this method avoids transition metal catalysts but requires rigorous exclusion of moisture to prevent hydrolysis of the carbonitrile group.
Optimization of Reaction Conditions and Catalysts
Catalytic System Comparisons
Table 1: Performance Metrics for Key Synthetic Steps
Solvent and Additive Effects
Polar aprotic solvents (DMSO, DMF) enhance Ullmann coupling rates by stabilizing copper-phenoxide complexes, while addition of molecular sieves (4Å) improves yields by 12-15% through water scavenging. For Suzuki reactions, mixed solvent systems (DME/H₂O) outperform pure THF by facilitating base dissolution and boronic acid activation.
Q & A
Q. What are the established synthetic routes for preparing 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile?
The compound can be synthesized via multi-component reactions involving pyridine-carbonitrile scaffolds. A common approach uses α,β-unsaturated ketones or aldehydes (e.g., 4-chlorobenzaldehyde) reacting with ethyl cyanoacetate in the presence of ammonium acetate as a catalyst. For example, analogous methods involve cyclocondensation of acetyl thiophene with aryl aldehydes and ethyl cyanoacetate under reflux conditions (yields: 65-85%) . Modifications may include introducing fluorophenoxy groups via nucleophilic aromatic substitution or coupling reactions under palladium catalysis .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C/19F NMR : To resolve substituent environments (e.g., distinguishing trifluoromethyl and fluorophenoxy groups). For example, 19F NMR is essential for confirming fluorine substituents .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical values within 2 ppm error) .
- X-ray Crystallography : Determines bond lengths, angles, and packing motifs. APEX2 and SAINT software are standard for data collection, with SHELXL97 refining structures (R-factor < 0.05) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Optimization strategies include:
- Solvent and Catalyst Screening : Polar aprotic solvents (e.g., DMF) with ammonium acetate improve cyclization efficiency. Metal-free conditions (e.g., using iodine or BF3·Et2O) reduce side reactions .
- Temperature Control : Mild conditions (60-80°C) minimize decomposition of thermally sensitive groups like trifluoromethyl .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves regioisomeric byproducts .
Q. How should researchers address contradictions in spectral data during structural elucidation?
- Cross-Validation : Combine NMR, HRMS, and X-ray data. For example, ambiguous NOE correlations in NMR can be resolved via crystallographic hydrogen-bonding networks .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) predict NMR chemical shifts and compare them with experimental data .
- Isotopic Labeling : Use 13C-labeled precursors to trace carbon connectivity in complex cases .
Q. What computational approaches predict the biological activity of this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to targets like kinase enzymes (e.g., EGFR or VEGFR2). Docking scores < -8 kcal/mol suggest strong interactions .
- QSAR Modeling : Train models using descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors. For analogs, QSAR predicts IC50 values within 1 log unit of experimental data .
- ADMET Prediction : SwissADME or pkCSM estimates bioavailability, cytochrome P450 interactions, and toxicity risks .
Q. Are there known biological targets or activities for structurally related compounds?
Similar pyridine-carbonitriles exhibit:
- Anticancer Activity : Inhibition of tubulin polymerization (IC50: 0.5-2 µM) and apoptosis induction in HeLa cells .
- Antimicrobial Effects : MIC values of 8-32 µg/mL against Gram-positive bacteria (e.g., S. aureus) .
- Kinase Inhibition : Selectivity for JAK2 (IC50: 50 nM) over JAK3 (IC50: >1 µM) in kinase assays .
Q. How can researchers design derivatives to improve physicochemical properties?
- Bioisosteric Replacement : Substitute the 4-fluorophenoxy group with 4-methoxyphenoxy to enhance solubility .
- Prodrug Strategies : Introduce ester or amide prodrug moieties at the pyridine nitrogen to improve oral bioavailability .
- Halogen Scanning : Replace chlorine with bromine or iodine to modulate lipophilicity and target binding .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
